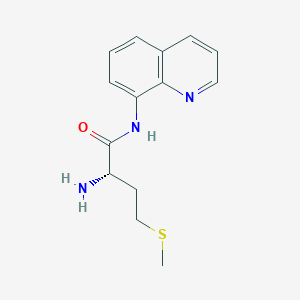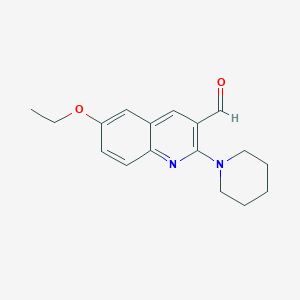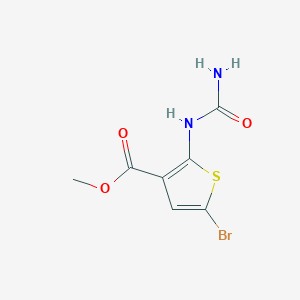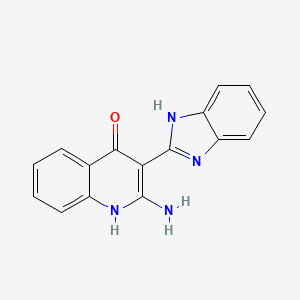
3-Chloro-7-iodo-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-7-iodo-1H-indazole: is a heterocyclic compound belonging to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring This compound is characterized by the presence of chlorine and iodine substituents at the 3rd and 7th positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-iodo-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the use of ortho-substituted benzaldehydes as starting materials. The reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another approach involves the use of 2-azidobenzaldehydes and amines under catalyst- and solvent-free conditions .
Industrial Production Methods: Industrial production of indazole derivatives often employs transition metal-catalyzed reactions due to their efficiency and high yields. For instance, a Cu(OAc)2-catalyzed synthesis using oxygen as the terminal oxidant has been described . This method involves the formation of N-H ketimine species followed by cyclization to form the indazole core.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-7-iodo-1H-indazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as alkyl bromides under basic conditions to form N-alkylated derivatives.
Oxidation and Reduction: Indazole derivatives can participate in oxidation and reduction reactions, although specific examples for this compound are less documented.
Electrophilic Substitution: The presence of electron-withdrawing groups like chlorine and iodine can influence the reactivity towards electrophilic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Alkyl bromides, bases like KOH or NaOH.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include N-alkylated indazole derivatives and various substituted indazoles depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 3-Chloro-7-iodo-1H-indazole is used as an intermediate in the synthesis of more complex indazole derivatives. Its unique substitution pattern makes it a valuable building block for creating molecules with potential biological activities .
Biology and Medicine: Indazole derivatives, including this compound, have shown promise in medicinal chemistry. They are investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents . The compound’s ability to interact with various biological targets makes it a subject of interest in drug discovery.
Industry: In the industrial sector, this compound is used as an intermediate in the production of agrochemicals and pharmaceuticals. Its reactivity and versatility make it suitable for various synthetic applications .
Mecanismo De Acción
The exact mechanism of action of 3-Chloro-7-iodo-1H-indazole depends on its specific applicationFor instance, some indazole compounds act as inhibitors of phosphoinositide 3-kinase δ, which is involved in cellular signaling pathways . The presence of chlorine and iodine substituents can influence the compound’s binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
- 3-Chloro-1H-indazole
- 7-Chloro-3-iodo-1H-indazole
- 1H-indazole-3-amine derivatives
Comparison: 3-Chloro-7-iodo-1H-indazole is unique due to the simultaneous presence of chlorine and iodine substituents, which can significantly influence its chemical reactivity and biological activity. Compared to 3-Chloro-1H-indazole, the additional iodine atom at the 7th position can enhance its electrophilic properties and potentially increase its efficacy in certain applications .
Propiedades
IUPAC Name |
3-chloro-7-iodo-2H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVZGPAWQVIIKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11843618.png)



![Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11843639.png)





![N-[5-(6-methoxynaphthalen-1-yl)-1H-imidazol-2-yl]acetamide](/img/structure/B11843685.png)
![3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one](/img/structure/B11843686.png)


